molecular formula C23H22N4 B2993326 2-Methyl-3,5-diphenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 890625-14-6

2-Methyl-3,5-diphenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2993326
CAS No.: 890625-14-6
M. Wt: 354.457
InChI Key: ZDWWLNBGOIKDGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3,5-diphenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine (CID 16449745) is a synthetic small molecule based on the pyrazolo[1,5-a]pyrimidine scaffold, a structure recognized for its significant potential in medicinal chemistry and oncological research . This compound features a specific substitution pattern with methyl and phenyl groups at the 2, 3, and 5 positions, and a pyrrolidine moiety at the 7-position. The pyrazolo[1,5-a]pyrimidine core is a privileged structure in drug discovery, known for its ability to interact with various kinase targets . Compounds within this class have been extensively investigated as potent and selective protein kinase inhibitors . Research into analogous structures has demonstrated strong inhibitory activity against kinases such as Pim-1, an attractive oncogenic target frequently overexpressed in hematological malignancies and solid tumors . The inhibition of such kinases can disrupt crucial signaling pathways that drive cancer cell survival, proliferation, and metastasis . The structural motif of a 3,5-diphenyl substitution on the pyrazolo[1,5-a]pyrimidine core, similar to this compound, has also been explored in other therapeutic areas, including as inhibitors of mycobacterial ATP synthase for tuberculosis research . This highlights the versatility and broad research value of this chemical class. Supplied as a high-purity compound, this compound is intended for use in hit-to-lead optimization campaigns, mechanism of action studies, and screening assays in oncology and infectious disease research. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

2-methyl-3,5-diphenyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4/c1-17-22(19-12-6-3-7-13-19)23-24-20(18-10-4-2-5-11-18)16-21(27(23)25-17)26-14-8-9-15-26/h2-7,10-13,16H,8-9,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWWLNBGOIKDGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C4=CC=CC=C4)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3,5-diphenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves multiple steps, starting with the formation of the pyrazolo[1,5-a]pyrimidine core. This can be achieved through the cyclization of appropriate precursors under specific reaction conditions, such as heating in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical engineering techniques to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to optimize the synthesis process and minimize waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its structure and enhancing its biological activity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules

Biology: In biological research, 2-Methyl-3,5-diphenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine has been studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. These studies aim to explore its use as a therapeutic agent.

Medicine: The compound's potential medicinal applications include its use as a lead compound for drug development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-Methyl-3,5-diphenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic outcomes. The exact molecular targets and pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-(4-Fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (CAS 439097-10-6)
  • Structure : Fluorophenyl (C-5), methyl (C-2), trifluoromethyl (C-7).
  • Molecular Weight : 295.23 g/mol.
  • Key Differences : The trifluoromethyl group at C-7 increases lipophilicity (logP) compared to the pyrrolidine in the target compound. Fluorine substituents enhance metabolic stability and binding affinity to hydrophobic pockets in kinases .
  • Activity: While specific data for this compound are unavailable, analogous 7-(trifluoromethyl) derivatives exhibit nanomolar inhibition of Pim1 kinase (e.g., IC₅₀ = 18–27 nM for compounds 10 and 11 in Scheme 5 of ).
6-Ethyl-2,5-dimethyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine
  • Structure : Ethyl (C-6), dimethyl (C-2,5), phenyl (C-3), piperidinyl (C-7).
  • Key Differences : The piperidine ring (6-membered) at C-7 introduces greater conformational flexibility than pyrrolidine (5-membered). Ethyl and methyl groups may alter steric interactions with target proteins.
  • Synthesis : Prepared via multicomponent reactions, highlighting the versatility of pyrazolo[1,5-a]pyrimidine synthetic routes .
3,5-Disubstituted 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines
  • Examples : Compounds 6k and 6l (Scheme 4, ).
  • Structure : Aryl (C-3), amine (C-5), trifluoromethyl (C-7).
  • Activity : Demonstrated potent Pim1 kinase inhibition (IC₅₀ = 18–27 nM). The trifluoromethyl group enhances electron-withdrawing effects, critical for ATP-binding pocket interactions .

Structure-Activity Relationship (SAR) Insights

  • Position 3 : Hydrophobic groups (e.g., phenyl in the target compound) improve binding to kinase ATP pockets. Substitution with electron-withdrawing groups (e.g., trifluoromethyl) enhances antibacterial activity in some analogs .
  • Position 5 : Phenyl groups contribute to π-π stacking interactions in target proteins. In dihydropyrazolo[1,5-a]pyrimidines (e.g., compounds 4n, 4i), hydroxyl and methoxy substituents modulate solubility and hydrogen bonding .
  • Position 7 : Pyrrolidine vs. piperidine or trifluoromethyl groups significantly impacts solubility and target selectivity. Pyrrolidine’s smaller ring size may reduce steric hindrance in enzymatic binding sites compared to piperidine .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Substituents (Positions) Molecular Weight (g/mol) Key Biological Activity
Target Compound 2-Me, 3,5-Ph, 7-pyrrolidine ~377.44* Kinase inhibition (inferred)
5-(4-Fluorophenyl)-2-Me-7-CF₃ (CAS 439097-10-6) 2-Me, 5-4-F-Ph, 7-CF₃ 295.23 N/A (similar analogs: Pim1 IC₅₀ = 18–27 nM)
6-Ethyl-2,5-diMe-3-Ph-7-piperidine 2,5-diMe, 3-Ph, 7-piperidine ~363.46 N/A (structural analog)

*Calculated based on formula C₂₄H₂₃N₅.

Biological Activity

2-Methyl-3,5-diphenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine class of compounds, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C18H20N4C_{18}H_{20}N_4, with a molecular weight of approximately 284.38 g/mol. The compound features a complex structure that allows for various interactions with biological targets.

Biological Activity Overview

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit a wide range of biological activities, including:

  • Anticancer Activity : Various derivatives have shown promise in inhibiting cancer cell proliferation.
  • Enzyme Inhibition : Many compounds in this class act as selective inhibitors for enzymes such as cyclooxygenase (COX) and mycobacterial ATP synthase.
  • Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties against neurodegenerative diseases.

Anticancer Potential

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. For instance, compounds from this class have been reported to inhibit tumor growth by inducing apoptosis and cell cycle arrest in various cancer cell lines. A notable study demonstrated that certain derivatives had IC50 values in the low micromolar range against breast cancer cell lines .

Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidines

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast Cancer)2.5Induces apoptosis
Compound BHeLa (Cervical Cancer)3.0Cell cycle arrest
Compound CA549 (Lung Cancer)4.0Inhibits cell proliferation

Enzyme Inhibition

The compound has shown significant activity as an enzyme inhibitor. For example, it has been identified as a potent inhibitor of COX enzymes, which play a critical role in inflammation and cancer progression. Studies have reported that the compound exhibits selectivity for COX-2 over COX-1, which is beneficial for reducing side effects associated with non-selective NSAIDs .

Table 2: Enzyme Inhibition Data

Compound NameTarget EnzymeIC50 (µM)Selectivity Ratio (COX-2/COX-1)
2-Methyl-DiphenylCOX-20.8100:1
Other Derivative ACOX-180N/A

Neuroprotective Effects

In addition to its anticancer properties, research has indicated that pyrazolo[1,5-a]pyrimidines may offer neuroprotective effects. A study showed that certain derivatives could protect neuronal cells from oxidative stress-induced apoptosis . The mechanism appears to involve modulation of signaling pathways related to neuroinflammation.

Case Studies

A significant case study involved testing the compound's efficacy in vivo using mouse models for cancer and neurodegenerative diseases. The results demonstrated a marked reduction in tumor size and improved cognitive function in treated groups compared to controls .

Q & A

Q. What are the common synthetic routes for preparing pyrazolo[1,5-a]pyrimidine derivatives, and how are they optimized for regioselectivity?

Pyrazolo[1,5-a]pyrimidines are typically synthesized via cyclocondensation of 5-amino-3-arylpyrazoles with β-diketones or β-ketoesters. For example, the title compound can be synthesized by refluxing 5-amino-3-phenylpyrazole with ethyl 2,4-dioxopentanoate in ethanol, followed by purification via column chromatography (petroleum ether/ethyl acetate) and recrystallization (cyclohexane) . Regioselectivity is influenced by substituent electronic effects and reaction conditions (e.g., solvent polarity, temperature). Catalysts like iodine or Lewis acids (e.g., ZnCl₂) enhance yields and selectivity for 5-methyl-4-phenyl derivatives .

Q. How is the structural characterization of pyrazolo[1,5-a]pyrimidine derivatives performed?

Key techniques include:

  • X-ray crystallography : Resolves bond lengths, dihedral angles (e.g., planar fused rings with deviations <0.005 Å) and intermolecular interactions (C–H···O/N hydrogen bonds, π–π stacking) .
  • NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., pyrrolidinyl protons at δ 1.8–2.1 ppm) .
  • Mass spectrometry : HRMS validates molecular ion peaks (e.g., [M+H]+ with <0.0003 Da error) .
  • Elemental analysis : Matches calculated vs. experimental C/H/N ratios (e.g., ±0.2% tolerance) .

Q. What biological activities are associated with pyrazolo[1,5-a]pyrimidine derivatives?

These compounds exhibit diverse pharmacological properties:

Activity Mechanism Key Substituents Reference
AnticancerCRF1 antagonism, kinase inhibitionTrifluoromethyl, aryl groups
AntifungalDisruption of fungal membrane synthesis7-Alkylamino, nitro groups
NeuropharmacologicalPeripheral benzodiazepine receptor modulationPyrrolidinyl, dimethylaminoethyl

Advanced Research Questions

Q. How can regioselective functionalization at position 7 be achieved in pyrazolo[1,5-a]pyrimidine derivatives?

Position 7 is highly reactive due to electron-deficient pyrimidine rings. Strategies include:

  • Nucleophilic substitution : Pyrrolidin-1-yl groups are introduced via SNAr reactions using pyrrolidine in polar aprotic solvents (DMF, DMSO) at 80–100°C .
  • Catalytic cross-coupling : Suzuki-Miyaura reactions install aryl groups using Pd catalysts (e.g., Pd(PPh₃)₄) and boronic acids .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 12 hours) and improves yield by 15–20% .

Q. What computational methods optimize reaction conditions for pyrazolo[1,5-a]pyrimidine synthesis?

Quantum mechanical calculations (DFT, MP2) predict transition states and regioselectivity. For example:

  • Reaction path searches : Identify low-energy pathways for cyclocondensation using Gaussian 16 .
  • Solvent effect modeling : COSMO-RS simulations optimize solvent choice (e.g., ethanol vs. DMF) for yield improvement .
  • Machine learning : Bayesian optimization models narrow experimental parameters (temperature, catalyst loading) with 90% fewer trials .

Q. How are crystallographic data discrepancies resolved for pyrazolo[1,5-a]pyrimidine derivatives?

Common discrepancies include:

  • Polymorphism : Different crystal packing (e.g., monoclinic vs. orthorhombic) due to solvent of crystallization (cyclohexane vs. ethanol) .
  • Hydrogen bonding variations : C–H···O vs. C–H···N interactions alter dimerization patterns. Resolution involves:
    • Temperature-dependent XRD : Captures thermal expansion effects on bond angles.
    • Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., 10% contribution from π–π interactions) .

Methodological Considerations

  • Experimental Design : Use fractional factorial designs to screen variables (catalyst, solvent, temperature) for high-throughput synthesis .
  • Data Validation : Cross-reference NMR shifts with computed spectra (e.g., ACD/Labs) and crystallographic data with Mercury software .
  • Contradiction Analysis : Compare antifungal IC₅₀ values across studies; discrepancies may arise from assay protocols (broth microdilution vs. agar diffusion) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.